H-Asp-AMC

Vue d'ensemble

Description

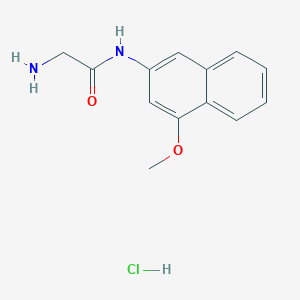

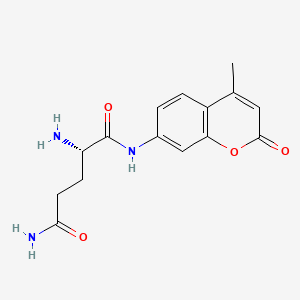

H-Asp-AMC, also known as H-Asp(AMC)-OH, is an amino acid derivative and a fluorescent dye . It does not inhibit glycine transport at a concentration of 0.25 mM .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, di- and tri-peptidyl aldehydes have been synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors . Another method involves the Fmoc synthesis, purification, and mass spectral analysis of the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH from phosphophoryn, a protein involved in dentine mineralization .

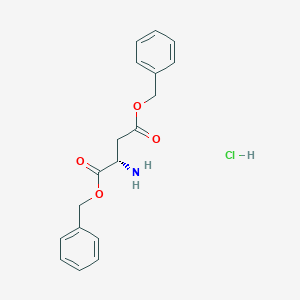

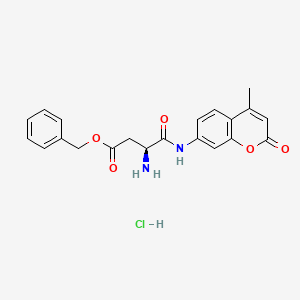

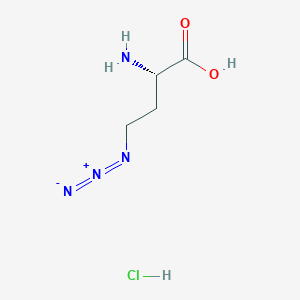

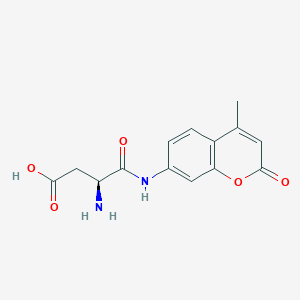

Molecular Structure Analysis

This compound has a molecular weight of 290.27 and a formula of C14H14N2O5 . It contains a total of 36 bonds: 22 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 hydroxyl group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.27 and a formula of C14H14N2O5 . It should be stored away from direct sunlight, at -20°C for 3 years in powder form, or at -80°C for 1 year in solvent .

Applications De Recherche Scientifique

Biomarqueur pour le diagnostic et les études cliniques

H-Asp-AMC est utilisé dans la validation du test d'activité de l'aspartylglucosaminidase (AGA) pour les échantillons de sérum humain {svg_1}. Ce test est crucial pour établir un biomarqueur pour le diagnostic et les études cliniques {svg_2}. Le test d'activité AGA validé est adapté à l'évaluation de l'activité AGA dans le sérum des donneurs sains et des patients atteints de la maladie de l'accumulation d'aspartylglucosamine (AGU), et il peut être utilisé pour le diagnostic de l'AGU et, potentiellement, pour suivre l'effet d'un traitement {svg_3}.

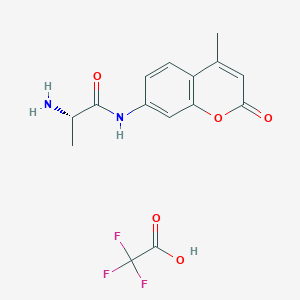

Mesure de l'activité enzymatique

La mesure de l'activité enzymatique de l'AGA dans les fibroblastes et les leucocytes humains à l'aide d'un substrat fluorométrique Asp-AMC (acide L-aspartique β-(7-amido-4-méthylcoumarine)) a été initialement proposée par Mononen et al. et Voznyi et al {svg_4}. Cette méthode est largement utilisée dans la recherche scientifique pour mesurer l'activité enzymatique.

Inhibiteur de la caspase-3 humaine

This compound est utilisé dans le développement d'inhibiteurs de la caspase-3 humaine {svg_5}. La caspase-3 joue un rôle essentiel en tant qu'exécuteuse de l'apoptose, hydrolysant plusieurs protéines, y compris l'enzyme nucléaire poly(ADP-ribose)polymérase (PARP) {svg_6}. L'inhibition de cette protéase a été largement réalisée pour son utilité thérapeutique {svg_7}.

Développement de médicaments

This compound est utilisé dans le développement de médicaments, en particulier dans le développement d'aldéhydes di- et tripeptidiques {svg_8}. Ces composés inhibent la caspase-3 humaine in vitro de manière compétitive {svg_9}.

Altération de l'apoptose dans les cellules humaines

L'inhibiteur de la caspase-3 le plus efficace, qui comprend this compound, altère l'apoptose dans les cellules d'adénocarcinome du côlon humain DLD-1 {svg_10}.

Études in silico

This compound est utilisé dans les études in silico pour étudier le mode de liaison des inhibiteurs de la caspase-3 humaine {svg_11}. L'analyse comparative des inhibiteurs de la caspase-3 humaine indique que la séquence t Leu-Asp est essentielle pour une inhibition enzymatique satisfaisante {svg_12}.

Mécanisme D'action

Target of Action

H-Asp-AMC is a fluorescent dye and an amino acid derivative . It is primarily used in biochemical assays to measure the activity of certain enzymes, particularly proteases . The primary targets of this compound are these enzymes, such as cathepsins B and L .

Mode of Action

This compound works by acting as a substrate for the target enzymes. The enzymes cleave the compound, separating the AMC (7-amino-4-methylcoumarin) moiety. This cleavage results in the release of fluorescence, which can be measured . The intensity of the fluorescence is directly proportional to the enzymatic activity.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target enzymes. For instance, cathepsins B and L, which are lysosomal proteases, play roles in protein degradation and turnover, apoptosis, and other cellular processes . By measuring the activity of these enzymes with this compound, we can gain insights into these biochemical pathways.

Result of Action

The cleavage of this compound by target enzymes results in the release of fluorescence. This allows researchers to measure the activity of the enzymes, providing valuable information about biochemical processes in the sample being studied .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the assay can affect enzyme activity and thus the fluorescence generated. Additionally, the presence of other substances that can interfere with the fluorescence measurement or inhibit the enzymes can also impact the efficacy of this compound .

Safety and Hazards

Orientations Futures

While specific future directions for H-Asp-AMC were not found, research into similar compounds suggests potential avenues. For instance, future directions for caspase-3 inhibitors, which are similar to this compound, include optimizing pharmacokinetic and activity/selectivity profiles to advance them to deliverable drugs .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGPGZSFBVEQMU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955279 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

336616-48-9 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.